![molecular formula C8H9Cl2N3 B2420337 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride CAS No. 2418677-16-2](/img/structure/B2420337.png)
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride
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Overview
Description
“2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of 2-(chloromethyl)pyridine hydrochloride involves the addition of 2-pyridinylmethanol to SOCl2 under stirring and cooling conditions. The solution obtained is then refluxed, and the excess of SOCl2 is removed in vacuum. The solid residue obtained is used in the next stage .Molecular Structure Analysis
The molecular formula of this compound is C6H6ClN·HCl . The InChI key is JPMRGPPMXHGKRO-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It is soluble in water, acetone (10-50mg/ml), and 95% ethanol (100mg/ml) . The melting point is between 120-124°C .Scientific Research Applications
Synthesis and Crystal Structures
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine hydrochloride is utilized in the synthesis of various chemical compounds. For example, it is used in the preparation of methylsulphinyl derivatives and copper(II) complexes. These derivatives and complexes have been structurally characterized, revealing insights into their crystal structures and spectroscopic properties (Ma, Chen, Fan, Jia, & Zhang, 2018).
Green Metric Evaluation
This compound also plays a role in green chemistry. It is used as an intermediate in the modified synthesis of certain compounds, such as Dexlansoprazole, used in treating gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases. The synthesis process involving this compound has been evaluated for its green metrics, focusing on aspects like atom economy, reaction mass efficiency, and E-factor (Gilbile, Bhavani, & Vyas, 2017).
Antibacterial Evaluation
In the realm of pharmaceutical research, derivatives of 2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine hydrochloride have been synthesized and tested for their potential antibacterial activity. These studies contribute to the development of new antibacterial agents (Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh, 2016).
Halogenation Reactions
This compound is involved in various halogenation reactions. The different pathways these reactions can take, depending on factors like acetic acid concentration, have been studied. This research provides valuable information for the field of organic chemistry (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Synthesis of Bioactive Compounds
It's also used in the efficient synthesis of biologically interesting 1-methylimidazo[4,5-b]pyridine derivatives. The key intermediate products in these syntheses have potential biological applications (Xing, Liu, & Wu, 2013).
Drug Intermediate Synthesis
In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates like Lansoprazole, an anti-ulcer medication. The synthesis process has been optimized for higher yields (Sailu, Ramakrishna, Komaraiah, & Reddy, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.ClH/c1-12-7-2-3-10-5-6(7)11-8(12)4-9;/h2-3,5H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLAFUFRATRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride |
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